molecular formula C7H7BrN2S B1272182 1-(3-Bromophenyl)thiourea CAS No. 21327-14-0

1-(3-Bromophenyl)thiourea

Cat. No. B1272182
Key on ui cas rn: 21327-14-0
M. Wt: 231.12 g/mol
InChI Key: XBRVSIPVHYWULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07928140B2

Procedure details

1-(3-Bromophenyl)-2-thiourea (Oakwood Products, Inc., West Columbia, S.C.; 2.479 g, 10.73 mmol) was suspended in MeCN (200 mL) and cooled in an ice water bath under nitrogen. Then, a solution of bromine (1.1 mL, 21 mmol) in acetic acid (10 mL) was added dropwise over 15 minutes. The reaction was stirred while being cooled in an ice water bath for 30 minutes, then allowed to warm to RT while stirring over the weekend. The resulting precipitate was filtered and the solid was washed with Et2O to afford the mixture (2.5 g, 100% yield) of 7-bromobenzo[d]thiazol-2-amine and 6-bromobenzo[d]thiazol-2-amine in a 1:2 ratio. MS (ESI pos. ion) m/z: 229 (MH+, 79Br), 231 (MH+, 81Br). Calculated exact mass for C7H5BrN2S: 228 (79Br), 230 (81Br).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.479 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]([NH2:11])=[S:10])[CH:5]=[CH:6][CH:7]=1.BrBr.BrC1C=CC2N=C(N)SC=2C=1>CC#N.C(O)(=O)C>[Br:1][C:2]1[C:3]2[S:10][C:9]([NH2:11])=[N:8][C:4]=2[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(N=C(S2)N)C=C1
Step Two
Name
Quantity
2.479 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)NC(=S)N
Step Three
Name
Quantity
1.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice water bath under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
while being cooled in an ice water bath for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
while stirring over the weekend
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
the solid was washed with Et2O

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC=2N=C(SC21)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.